(4-Benzylpiperazin-1-yl){5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}methanone
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Overview
Description
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE is a complex organic compound that features a piperazine ring, a benzyl group, a chloropyrimidine moiety, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine ring.
Chloropyrimidine Moiety: The chloropyrimidine moiety is synthesized through a series of reactions involving chlorination and cyclization of appropriate precursors.
Methanesulfonyl Group Addition: The methanesulfonyl group is introduced through a sulfonation reaction using methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring and the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Pyrimidine derivatives.
Substitution: Various substituted piperazine and pyrimidine derivatives.
Scientific Research Applications
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders.
Pharmaceutical Research: The compound is used as a lead compound in drug discovery and development.
Biological Studies: It is employed in studies investigating its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A stimulant with similar structural features but different pharmacological properties.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative with distinct biological activities.
1-(3-Trifluoromethyl-phenyl)piperazine: Known for its use in combination with other piperazine derivatives.
Uniqueness
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25ClN4O3S |
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Molecular Weight |
485.0 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C24H25ClN4O3S/c1-18-7-9-20(10-8-18)17-33(31,32)24-26-15-21(25)22(27-24)23(30)29-13-11-28(12-14-29)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3 |
InChI Key |
IAELZVRKKFQFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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